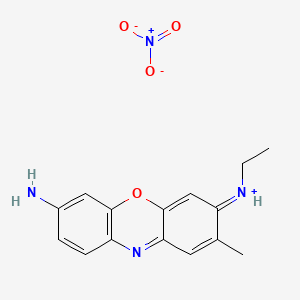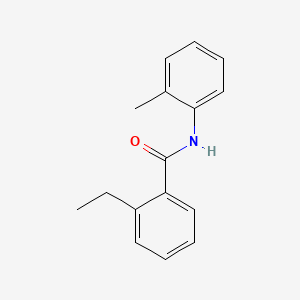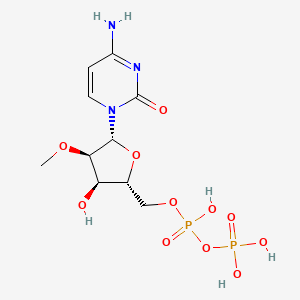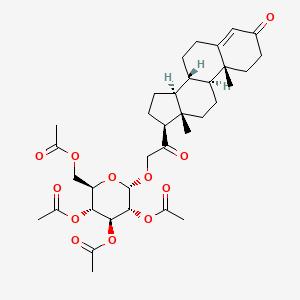
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is a synthetic steroidal compound It is characterized by the presence of a glucopyranosyl moiety attached to a pregnene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione typically involves the acetylation of alpha-D-glucopyranosyl bromide followed by its coupling with a pregnene derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Wissenschaftliche Forschungsanwendungen
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of glucosylated steroids.
Biology: Investigated for its potential role in modulating biological pathways involving glucocorticoids.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties.
Wirkmechanismus
The mechanism of action of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it can modulate the expression of genes involved in inflammatory and immune responses. The glucopyranosyl moiety may enhance its solubility and bioavailability, facilitating its cellular uptake and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
Uniqueness
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is unique due to its specific combination of a glucopyranosyl moiety with a pregnene backbone. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
41092-37-9 |
|---|---|
Molekularformel |
C35H48O12 |
Molekulargewicht |
660.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27+,29+,30+,31-,32+,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
PUCKSOHSQOODDS-QQHFTRTASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



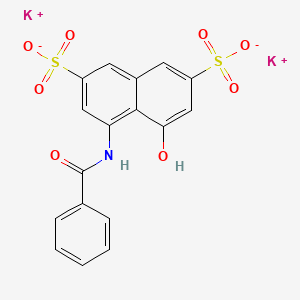
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
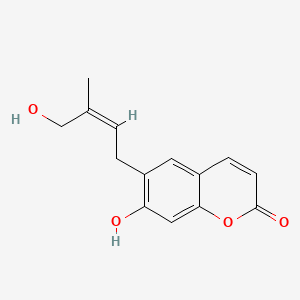
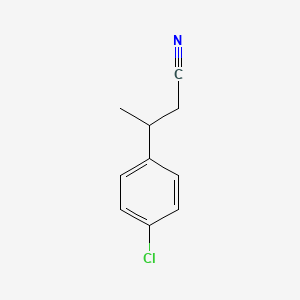

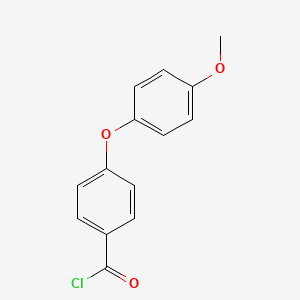
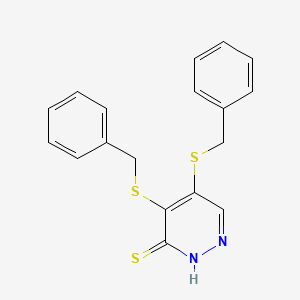
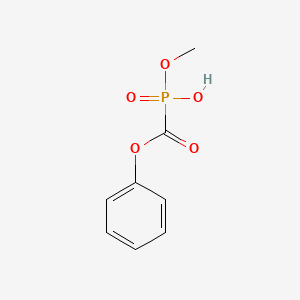
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

